2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
Overview
Description
2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as DMPH, is a compound that has been extensively studied for its potential use as an antioxidant and radical scavenger. It is a yellow powder that is soluble in organic solvents and has a melting point of 205-207°C. DMPH has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves its ability to scavenge free radicals and protect cells from oxidative damage. This compound can also induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, induce apoptosis in cancer cells, and have neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments is its high radical scavenging activity. Additionally, this compound has been shown to have low toxicity and can be easily synthesized using various methods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to explore the potential use of this compound in cancer therapy and the treatment of neurodegenerative diseases. Furthermore, the potential use of this compound in the food and cosmetics industries could also be explored.
Scientific Research Applications
2,4-dimethoxybenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential use as an antioxidant and radical scavenger. It has been shown to have a high radical scavenging activity and can protect cells from oxidative damage. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-30(27-18-21-14-15-22(31-2)16-25(21)32-3)26-28-23(19-10-6-4-7-11-19)17-24(29-26)20-12-8-5-9-13-20/h4-18H,1-3H3/b27-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZSOXSHUJFIY-IMRQLAEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=C(C=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=C(C=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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